molecular formula C18H23N3O3 B2408900 2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide CAS No. 1119215-12-1

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide

Cat. No.: B2408900
CAS No.: 1119215-12-1
M. Wt: 329.4
InChI Key: HHCAYMFMIIYXBD-UHFFFAOYSA-N
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Description

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group, a carbamoyl group, and a methoxy group attached to a benzamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanating agent, such as sodium cyanide, under basic conditions to form 1-cyanocycloheptanol.

    Carbamoylation: The intermediate is then reacted with an isocyanate, such as methyl isocyanate, to form the carbamoyl derivative.

    Methoxylation: The carbamoyl intermediate is then reacted with methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    2-{[(1-Cyanocyclooctyl)carbamoyl]methoxy}-4-methylbenzamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

    2-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-4-methylbenzamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

The uniqueness of 2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide lies in its specific combination of functional groups and the size of the cycloheptyl ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-6-7-14(17(20)23)15(10-13)24-11-16(22)21-18(12-19)8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCAYMFMIIYXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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